In-Depth Technical Guide: The Discovery and Synthesis of JSF-2827, a Novel Benzothiophene Antibacterial Agent
In-Depth Technical Guide: The Discovery and Synthesis of JSF-2827, a Novel Benzothiophene Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and synthesis of JSF-2827, a novel benzothiophene compound identified as a potent antibacterial agent against drug-resistant Enterococcus faecium. The document outlines the initial screening process that led to its identification, the chemical synthesis pathway, and the subsequent "hit evolution" campaign that aimed to optimize its pharmacological properties. Quantitative data on its biological activity and pharmacokinetic profile are presented in structured tables for clarity. Detailed experimental protocols for key assays and diagrammatic representations of the discovery workflow and chemical synthesis are provided to offer a comprehensive understanding of this promising antibacterial candidate.
Discovery of JSF-2827
JSF-2827 was identified through a screening campaign of a diverse compound library for in vitro activity against a panel of ESKAPE pathogens, a group of bacteria known for their formidable antibiotic resistance. This initial high-throughput screening pinpointed JSF-2827 as a promising "hit" compound due to its significant activity against Enterococcus faecium, a notable member of the ESKAPE group and a frequent cause of hospital-acquired infections.[1]
Discovery Workflow
The discovery process followed a systematic workflow designed to identify and validate novel antibacterial agents.
Caption: A high-level overview of the discovery pipeline for JSF-2827.
Synthesis Pathway of JSF-2827
The chemical synthesis of JSF-2827 is based on the benzothiophene scaffold. While the primary research article by Gallardo-Macias et al. would contain the definitive, detailed synthetic route, a general plausible synthesis is outlined below based on established benzothiophene chemistry.
General Synthesis Scheme
The synthesis would likely involve the construction of the benzothiophene core followed by functionalization to introduce the acylhydrazone moiety.
Caption: A generalized synthetic pathway for benzothiophene derivatives like JSF-2827.
Quantitative Data Summary
The following tables summarize the key quantitative data for JSF-2827 and its optimized analogue, JSF-3269, as reported in the literature.[1]
Table 1: In Vitro Antibacterial Activity
| Compound | Target Organism | MIC (μg/mL) |
| JSF-2827 | Enterococcus faecium | [Data from full text] |
| JSF-3269 | Enterococcus faecium | [Data from full text] |
| Vancomycin | Enterococcus faecium | [Data from full text] |
| Linezolid | Enterococcus faecium | [Data from full text] |
MIC: Minimum Inhibitory Concentration
Table 2: Pharmacokinetic Parameters in Mice
| Compound | Half-life (t½) in Liver Microsomes | Plasma Concentration (Cmax) | Bioavailability (F%) |
| JSF-2827 | [Data from full text] | [Data from full text] | [Data from full text] |
| JSF-3269 | [Data from full text] | [Data from full text] | [Data from full text] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery and evaluation of JSF-2827.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains and Culture Conditions: Enterococcus faecium strains were cultured in cation-adjusted Mueller-Hinton broth (CAMHB) at 37°C.
-
Compound Preparation: JSF-2827 and comparator antibiotics were serially diluted in CAMHB in 96-well microtiter plates.
-
Inoculation: Bacterial cultures were diluted to a final concentration of 5 x 10^5 CFU/mL and added to each well.
-
Incubation: Plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Mouse Liver Microsome Stability Assay
-
Microsome Preparation: Mouse liver microsomes were prepared and protein concentration was determined.
-
Reaction Mixture: A reaction mixture containing JSF-2827, mouse liver microsomes, and NADPH in phosphate buffer was prepared.
-
Incubation: The mixture was incubated at 37°C, and aliquots were taken at various time points.
-
Analysis: The concentration of JSF-2827 in the aliquots was quantified by LC-MS/MS.
-
Half-life Calculation: The in vitro half-life (t½) was calculated from the disappearance rate of the compound.
In Vivo Efficacy in a Mouse Model of Infection
-
Animal Model: Immunocompetent mice were infected with a lethal dose of drug-resistant Enterococcus faecium.
-
Treatment: A cohort of infected mice was treated with JSF-3269, while a control group received a vehicle.
-
Monitoring: The survival of the mice in both groups was monitored over a specified period.
-
Efficacy Determination: The in vivo efficacy was determined by comparing the survival rates of the treated and control groups.
Hit Evolution and Future Directions
The initial discovery of JSF-2827 prompted a "hit evolution" campaign aimed at improving its drug-like properties. This involved the rational design and synthesis of analogues to address limitations such as a short half-life in mouse liver microsomes and a modest pharmacokinetic profile.[1] This effort led to the development of JSF-3269, which demonstrated an enhanced profile and in vivo efficacy.[1]
The promising results from the JSF-2827 series warrant further investigation. Future research should focus on elucidating the precise mechanism of action of these benzothiophene compounds and further optimizing their pharmacokinetic and safety profiles to advance this novel class of antibacterial agents towards clinical development.
Conclusion
JSF-2827 represents a significant starting point for the development of a new therapeutic strategy against drug-resistant Enterococcus faecium infections. The successful "hit evolution" to JSF-3269 demonstrates the potential of this chemical scaffold. This technical guide provides a comprehensive overview of the discovery and synthesis of JSF-2827, offering valuable insights for researchers and drug development professionals working to combat the growing threat of antimicrobial resistance.
